molecular formula C13H14ClN3 B1484066 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2097968-64-2

1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484066
CAS No.: 2097968-64-2
M. Wt: 247.72 g/mol
InChI Key: YHNPJKGTSZURFU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a sophisticated pyrazole derivative designed for advanced chemical and pharmacological research. This compound features a tetrahydrocyclopenta[c]pyrazole core, a scaffold recognized in scientific literature for its relevance in drug discovery . The presence of a pyridin-2-yl substituent at the 3-position is a key structural feature, as pyridinyl-containing pyrazoles are known to act as effective ligands in metal coordination chemistry, potentially forming stable complexes with various metal ions . The 2-chloroethyl chain attached to the pyrazole nitrogen is a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions to create a library of novel analogs for structure-activity relationship (SAR) studies . Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of reported biological activities . They are considered pi-excessive aromatic systems and can act as weak bases or acids, with their properties highly dependent on the substituents attached to the core ring . The specific structural motifs present in this compound make it a valuable intermediate for researchers working in areas such as medicinal chemistry, where similar structures have been investigated as potential inhibitors for various enzymes and biological targets . It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-7-9-17-12-6-3-4-10(12)13(16-17)11-5-1-2-8-15-11/h1-2,5,8H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNPJKGTSZURFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=CC=N3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic molecule that has attracted attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClN3
  • Molecular Weight : 239.71 g/mol
  • IUPAC Name : 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

The structure of this compound features a cyclopentapyrazole core with a chloroethyl and pyridine substituent, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibit a range of biological activities including:

  • Antiviral Activity : Some pyrazole derivatives have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV) and other plant viruses .
  • Insecticidal Properties : Certain derivatives demonstrated significant lethality against agricultural pests like the army worm and mosquito larvae .
  • Antimicrobial Effects : Compounds in this class have been reported to possess antibacterial and antifungal properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Pyrazole derivatives may interfere with viral replication processes, potentially by inhibiting viral enzymes or disrupting viral entry into host cells.
  • Neurotoxic Effects on Insects : The mechanism may involve disruption of neurotransmitter function in pests, leading to paralysis or death.
  • Antimicrobial Action : These compounds may disrupt cell wall synthesis or inhibit protein synthesis in bacteria and fungi.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenObserved EffectReference
AntiviralTobacco Mosaic VirusSignificant inhibition
InsecticidalMythimna separata40% lethality at 600 µg/mL
AntimicrobialCulex pipiens pallens70% lethality at 5 µg/mL
AntifungalPhoma asparagi64% inhibition at 50 µg/mL

Case Study: Antiviral Efficacy

A study conducted by Zhang et al. (2015) evaluated the antiviral activity of various pyrazole derivatives against TMV. Among the tested compounds, those structurally related to 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole showed promising results with higher inhibition rates compared to standard antiviral agents like ningnanmycin .

Case Study: Insecticidal Activity

In another investigation focusing on agricultural pests, compounds similar to this pyrazole derivative exhibited significant insecticidal activity. The study highlighted that certain derivatives had up to 70% effectiveness against mosquito larvae at low concentrations .

Comparison with Similar Compounds

Key Observations :

  • The chloroethyl group in the target compound may confer alkylating activity, a property absent in ethyl or brominated analogs.
  • Pyridine substitution (2-yl vs. 3-yl) influences binding specificity; pyridin-2-yl is common in kinase inhibitors due to its hydrogen-bonding geometry .

Key Observations :

  • Chloroethyl substitution is associated with cytotoxicity, a trait leveraged in anticancer agents.
  • Pyridin-2-yl derivatives often exhibit kinase inhibition, suggesting the target compound may share this activity .

Pharmacological Potential and Challenges

  • Challenges : Chloroethyl groups are prone to hydrolysis and off-target reactivity, necessitating structural optimization for stability and selectivity .

Preparation Methods

Cyclopenta[c]pyrazole Core Formation

The cyclopenta[c]pyrazole scaffold is typically synthesized via cyclization reactions involving cyclopentanone derivatives and hydrazines. A prominent method involves the condensation of cyclopentanone with substituted hydrazines under acidic or catalytic conditions. For example, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is synthesized via cyclopentanone and methyl hydrazine carboxylate in ethanol with hydrochloric acid as a catalyst, achieving yields exceeding 85%.

Table 1: Representative Cyclization Conditions

Reactants Catalyst/Solvent Temperature Yield (%) Reference
Cyclopentanone + Hydrazine HCl/Ethanol Reflux 85–92
Cyclopentenone + Methylhydrazine Acetic Acid 80°C 78

Recent advancements employ organocatalysts for greener syntheses. Urea (10 mol%) has been utilized in one-pot multicomponent reactions at room temperature, achieving 92% yield for analogous pyran derivatives. This method minimizes byproducts and is adaptable to cyclopenta[c]pyrazole systems.

Introduction of the 2-Chloroethyl Group

Chloroethylation is achieved via alkylation of the pyrazole nitrogen using 1-bromo-2-chloroethane. Optimal conditions involve a polar aprotic solvent (e.g., DMF) and a base such as potassium carbonate to deprotonate the nitrogen. For instance, 1-(2-Chloroethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine was synthesized by reacting the parent pyrazole with 1-bromo-2-chloroethane at 60°C for 12 hours, yielding 76% product.

Critical Parameters :

  • Molar Ratio : A 1.2:1 excess of 1-bromo-2-chloroethane ensures complete substitution.
  • Base Selection : Strong bases (e.g., NaH) may induce side reactions, whereas K₂CO₃ balances reactivity and selectivity.

Pyridin-2-yl Substitution

The pyridin-2-yl group is introduced via cross-coupling or nucleophilic aromatic substitution. Suzuki-Miyaura coupling is preferred for its tolerance of heteroaromatic systems. A reported protocol involves reacting a brominated cyclopenta[c]pyrazole intermediate with pyridin-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water. Yields range from 65–72% after column chromatography.

Alternative Route : Direct substitution of a nitro group with pyridin-2-amine under Ullmann conditions (CuI, 110°C) has been documented, though yields are moderate (55–60%).

Purification and Characterization

Industrial-scale purification employs continuous flow reactors to enhance efficiency, as demonstrated in the synthesis of analogous tetrahydrocyclopenta[c]pyrazole derivatives. Recrystallization from ethanol or acetonitrile yields high-purity (>98%) products.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 1H, pyridine-H), 7.75–7.80 (m, 2H, pyrazole-H), 4.20 (t, 2H, CH₂Cl), 3.10–3.30 (m, 4H, cyclopentane-H).
  • HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).

Industrial and Scalable Methodologies

Patents highlight scalable approaches using flow chemistry. For example, a continuous process involving in-line quenching and liquid-liquid extraction reduces reaction times from hours to minutes while maintaining yields above 80%. Catalytic systems employing recyclable Pd nanoparticles further enhance cost-efficiency.

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Competing alkylation at multiple nitrogen sites necessitates careful control of reaction stoichiometry.
  • Stability of Intermediates : Brominated precursors may degrade under prolonged heating, requiring inert atmospheres.

Optimized protocols recommend:

  • Using microwave irradiation to accelerate coupling steps (e.g., 30 minutes vs. 12 hours).
  • Employing ionic liquids as solvents to improve catalyst recovery and yields.

Q & A

Q. How can I optimize the synthesis of 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?

Methodological Answer:

  • Reaction Design : Employ multi-step or one-pot reactions using pyrazole and pyridine precursors. For example, and describe selective syntheses of tetrahydroimidazo[1,2-a]pyridine derivatives via one-pot reactions, which can be adapted for cyclopenta[c]pyrazole scaffolds. Key factors include:
    • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
    • Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) isolates intermediates. Recrystallization in ethanol improves purity .
  • Validation : Confirm product identity via melting point analysis (e.g., 215–217°C for similar compounds) and NMR .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Follow guidelines for pyrazole derivatives, which may decompose under prolonged heat .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Data Reconciliation :

    • Variable-Temperature NMR : Assess dynamic effects (e.g., ring puckering in tetrahydrocyclopenta systems) that cause signal splitting .
    • DFT Calculations : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches.
    • HRMS Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, as demonstrated for tetrahydroimidazo[1,2-a]pyridines (e.g., observed [M+H]⁺ = 532.1501 vs. calculated 532.1498) .
  • Example Table :

    Spectral Data TypeObserved ValueCalculated ValueDiscrepancy Analysis
    1H^{1}\text{H} NMR (δ, ppm)7.45 (d, J=8.4 Hz)7.50Ring current effects
    HRMS ([M+H]⁺)356.1052356.1049Isotopic pattern match

Q. What strategies mitigate environmental risks during disposal of this compound?

Methodological Answer:

  • Ecotoxicity Assessment :
    • Aquatic Toxicity Testing : Use Daphnia magna assays to determine LC₅₀ values, as pyrazole derivatives may inhibit aquatic organisms .
    • Degradation Studies : Perform photolysis under UV light (254 nm) to identify breakdown products.
  • Waste Treatment : Incinerate in certified facilities at >1000°C with scrubbers to neutralize chlorinated byproducts .

Q. How can substituent effects (e.g., chloroethyl vs. nitrophenyl groups) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Workflow :
    • Synthetic Modifications : Replace the 2-chloroethyl group with nitro or cyano substituents (see for synthetic routes).
    • Biological Assays : Test inhibition of kinase targets (e.g., JAK2) using fluorescence polarization assays.
    • Computational Docking : Compare binding affinities via AutoDock Vina to identify steric/electronic impacts of substituents.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Crystallinity Analysis :
    • Use powder X-ray diffraction (PXRD) to assess polymorphic forms. For example, reports melting points of 215–217°C for a related compound, but impurities or crystal defects can lower observed values.
    • Perform differential scanning calorimetry (DSC) to measure phase transitions and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.